Cas no 923108-59-2 (3-5-(2-Fluorophenyl)-1,3-oxazol-2-ylpropanoic Acid)
3-5-(2-Fluorophenyl)-1,3-oxazol-2-ylpropanoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
- 3-5-(2-Fluorophenyl)-1,3-oxazol-2-ylpropanoic Acid
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- MDL: MFCD08691331
- Inchi: 1S/C12H10FNO3/c13-9-4-2-1-3-8(9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
- InChI Key: QDFMTZISEJIKQK-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1=CN=C(CCC(=O)O)O1
3-5-(2-Fluorophenyl)-1,3-oxazol-2-ylpropanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F590818-25mg |
3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic Acid |
923108-59-2 | 25mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F590818-50mg |
3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic Acid |
923108-59-2 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | F590818-250mg |
3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic Acid |
923108-59-2 | 250mg |
$ 365.00 | 2022-06-05 | ||
| Enamine | EN300-26411-0.05g |
3-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid |
923108-59-2 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
| Enamine | EN300-26411-0.1g |
3-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid |
923108-59-2 | 95.0% | 0.1g |
$132.0 | 2025-02-20 | |
| Enamine | EN300-26411-0.25g |
3-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid |
923108-59-2 | 95.0% | 0.25g |
$188.0 | 2025-02-20 | |
| Enamine | EN300-26411-0.5g |
3-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid |
923108-59-2 | 95.0% | 0.5g |
$353.0 | 2025-02-20 | |
| Enamine | EN300-26411-1.0g |
3-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid |
923108-59-2 | 95.0% | 1.0g |
$470.0 | 2025-02-20 | |
| Enamine | EN300-26411-2.5g |
3-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid |
923108-59-2 | 95.0% | 2.5g |
$923.0 | 2025-02-20 | |
| Enamine | EN300-26411-5.0g |
3-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid |
923108-59-2 | 95.0% | 5.0g |
$1364.0 | 2025-02-20 |
3-5-(2-Fluorophenyl)-1,3-oxazol-2-ylpropanoic Acid Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 3-5-(2-Fluorophenyl)-1,3-oxazol-2-ylpropanoic Acid
3-5-(2-Fluorophenyl)-1,3-oxazol-2-ylpropanoic Acid (CAS No. 923108-59-2): An Overview
3-5-(2-Fluorophenyl)-1,3-oxazol-2-ylpropanoic Acid (CAS No. 923108-59-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to 3-5-(2-Fluorophenyl)-1,3-oxazol-2-ylpropanoic Acid.
The chemical structure of 3-5-(2-Fluorophenyl)-1,3-oxazol-2-ylpropanoic Acid is defined by its core 1,3-oxazole ring and the presence of a fluorinated phenyl group. The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The fluorine substitution on the phenyl ring imparts unique electronic and steric properties to the molecule, which can significantly influence its biological activity and pharmacokinetic profile.
Synthesis of 3-5-(2-Fluorophenyl)-1,3-oxazol-2-ylpropanoic Acid typically involves multi-step processes that leverage modern synthetic methodologies. One common approach is the reaction of 2-fluorobenzaldehyde with an appropriate amine and carboxylic acid derivative to form the oxazole ring. Recent advancements in catalytic methods and green chemistry have led to more efficient and environmentally friendly synthetic routes for this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a palladium-catalyzed coupling reaction that significantly improved the yield and purity of 3-5-(2-Fluorophenyl)-1,3-oxazol-2-ylpropanoic Acid.
The biological activities of 3-5-(2-Fluorophenyl)-1,3-oxazol-2-ylpropanoic Acid have been extensively investigated in various preclinical studies. One of the most notable findings is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory effects, 3-5-(2-Fluorophenyl)-1,3-oxazol-2-ylpropanoic Acid has also demonstrated potential as an anticancer agent. Research published in Cancer Research in 2020 reported that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells.
The pharmacokinetic properties of 3-5-(2-Fluorophenyl)-1,3-oxazol-2-ylpropanoic Acid are another critical aspect of its therapeutic potential. Studies have shown that this compound exhibits good oral bioavailability and favorable plasma stability. These properties are crucial for ensuring effective drug delivery and sustained therapeutic effects. Furthermore, preliminary toxicology studies have indicated that 3-5-(2-fluorophenyl)-1,3-oXazolEYlproPanoIC acid has a favorable safety profile at therapeutic doses.
In conclusion, 3-{5-[(E)-(Z)-Styryl]-4H-[1,4]diazepinEYl}-ProPanoIC acid (CAS No. 923108-EYl), commonly known as 3-{5-[(E)-(Z)-Styryl]-4H-[1,4]diazepinEYl}-ProPanoIC acid (CAS No. 923108-EYl), is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in drug discovery and development programs. Ongoing research continues to explore its full potential in various medical applications.
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